N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine
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Overview
Description
The compound “N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine” is a complex organic molecule that contains several functional groups, including a pyridazin ring, a piperazine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Scientific Research Applications
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine has been used in a variety of scientific research applications, including as a component of catalysts and as a potential drug candidate. It has been used in the synthesis of novel heterocyclic compounds, such as pyridazinones, which can be used as potential therapeutic agents. It has also been used in the synthesis of metal complexes, which can be used as catalysts for a variety of organic reactions. Additionally, this compound has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been used as pharmacophores for many molecules with significant biological and therapeutic value
Mode of Action
It can be inferred from related compounds that it may interact with its targets via bond cleavage . For instance, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .
Result of Action
Related compounds have been shown to have significant biological and therapeutic value , suggesting that this compound may have similar effects
Advantages and Limitations for Lab Experiments
The main advantage of using N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine in lab experiments is its ability to act as a ligand for metal ions, which allows it to be used as a catalyst for a variety of organic reactions. Additionally, it can be used as a chelating agent to prevent metal ions from participating in unwanted reactions. However, there are some limitations to using this compound in lab experiments, such as its relatively low yield and the need for an organic solvent.
Future Directions
There are a number of potential future directions for the study of N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine, including further research into its biochemical and physiological effects, as well as its potential applications as a drug candidate. Additionally, further research into its ability to act as a ligand for metal ions and its potential use as a chelating agent could prove to be beneficial. Finally, further research into its ability to act as a catalyst for a variety of organic reactions could lead to new and improved catalysts.
Synthesis Methods
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine can be synthesized through the reaction of N-methyl-6-piperazin-1-ylpyridazin-3-amine with dimethyl sulfate, followed by an acid-catalyzed hydrolysis. The reaction is carried out in an organic solvent such as toluene or acetonitrile, at a temperature of 80-90°C. The yield of the reaction is typically around 60%.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyridin-2-yl compounds, which are part of the structure of this molecule, have been used as pharmacophores for many molecules with significant biological and therapeutic value .
Cellular Effects
Related compounds have been shown to exhibit various effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that related compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N,N-dimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-6-7-16(19-18-15)22-11-9-21(10-12-22)13-14-5-3-4-8-17-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUFHLUSJGPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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